3,3-Dimethyl-1-azaspiro[3.3]heptane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3,3-dimethyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H15N/c1-7(2)6-9-8(7)4-3-5-8/h9H,3-6H2,1-2H3 |
InChI Key |
MFTYQOPSOAFFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC12CCC2)C |
Origin of Product |
United States |
Synthetic Methodologies for the Azaspiro 3.3 Heptane Scaffold
Ring-Closing Reactions and Core Scaffold Construction
The formation of the 1-azaspiro[3.3]heptane system is centered on the creation of the azetidine (B1206935) ring. Key strategies involve either building the ring onto a pre-existing cyclobutane (B1203170) or forming both rings in a concerted or sequential manner.
[2+2] cycloaddition reactions represent a direct and powerful method for constructing four-membered rings. libretexts.org Both thermal and photochemical variants have been successfully employed to create the spirocyclic azetidine core.
A primary strategy for synthesizing the 1-azaspiro[3.3]heptane scaffold involves the thermal [2+2] cycloaddition of an endocyclic alkene with a reactive isocyanate. medchemexpress.comresearchgate.net This reaction typically utilizes a methylenecyclobutane (B73084) derivative and a highly electrophilic isocyanate, such as chlorosulfonyl isocyanate (CSI) or Graf's isocyanate (ClO₂S-NCO). medchemexpress.comresearchtrends.net The initial product of this cycloaddition is a spirocyclic β-lactam (an N-sulfonyl-2-azetidinone). researchtrends.net
The reaction proceeds under thermal conditions and is particularly effective for forming the strained four-membered lactam ring. youtube.com Subsequent reduction of the β-lactam, often with reducing agents like alane (AlH₃) or lithium aluminium hydride (LiAlH₄), removes the carbonyl group to yield the final 1-azaspiro[3.3]heptane product. medchemexpress.comresearchgate.net To produce the target compound, 3,3-Dimethyl-1-azaspiro[3.3]heptane, this strategy would necessitate starting with 3,3-dimethyl-1-methylenecyclobutane.
Table 1: Thermal [2+2] Cycloaddition for 1-Azaspiro[3.3]heptane Synthesis
| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Key Features |
|---|---|---|---|---|
| Methylenecyclobutane | Chlorosulfonyl Isocyanate (CSI) | N-Chlorosulfonyl spiro[3.3]heptan-1-one | 1-Azaspiro[3.3]heptane | Forms β-lactam intermediate; requires subsequent reduction. medchemexpress.comresearchtrends.net |
Modern photochemical methods offer a mild and efficient alternative for constructing azetidine rings. Visible light-mediated [2+2] cycloadditions, often referred to as aza Paternò-Büchi reactions, can form azetidines from imines and alkenes. researchgate.netnih.gov This approach avoids the high temperatures of thermal methods and can provide access to highly functionalized products. nih.gov
The reaction is typically enabled by a photocatalyst, such as a commercially available iridium complex, which absorbs visible light and facilitates the reaction via a triplet energy transfer mechanism. nih.govspringernature.com In this context, oximes and their derivatives (like 2-isoxazolines) are often used as stable imine precursors. morressier.comresearchgate.net The reaction can be performed intermolecularly or intramolecularly. For the synthesis of a spirocyclic system like this compound, an intramolecular approach starting from a substituted cyclobutane bearing both the alkene and the oxime-equivalent would be a viable pathway.
Table 2: Visible Light-Mediated Azetidine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features |
|---|---|---|---|---|
| Intermolecular aza Paternò-Büchi | Oxime + Alkene | Ir-photocatalyst, blue LEDs | Functionalized Azetidine | Mild conditions, broad substrate scope. nih.gov |
Building the azaspiro[3.3]heptane scaffold can also be achieved through intramolecular reactions, where a pre-functionalized cyclobutane chain undergoes ring closure to form the azetidine ring. These methods are among the most common for assembling spirocyclic scaffolds. researchgate.net
One of the most direct routes involves a double intramolecular SN2 alkylation. This strategy starts with a suitably substituted cyclobutane core, such as 3,3-dimethylcyclobutane-1,1-dimethanol. The diol is converted into a derivative with two good leaving groups, for example, by tosylation or conversion to dibromomethyl groups, yielding 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane.
This electrophilic intermediate is then reacted with a primary amine (e.g., benzylamine, which also serves as a protecting group). The amine nitrogen acts as a nucleophile, displacing the first leaving group to form a 4-(aminomethyl)-4-methylcyclobutane intermediate, which rapidly undergoes a second, intramolecular SN2 reaction to close the azetidine ring. Subsequent deprotection, if necessary (e.g., hydrogenolysis of the benzyl (B1604629) group), affords the final this compound. This approach provides a high-yielding and scalable route to the desired scaffold. nih.gov
Table 3: Azetidine Formation via Intramolecular Alkylation
| Starting Material | Key Intermediate | Reagent | Product | Key Features |
|---|
An alternative intramolecular cyclization strategy involves the formation and subsequent reduction of a cyclic imide. This method has been described as an efficient pathway for constructing related azabicyclic systems. researchgate.net For the synthesis of this compound, the process would begin with a 1,1-difunctionalized cyclobutane, such as 3,3-dimethylcyclobutane-1,1-dicarboxylic acid.
This dicarboxylic acid can be reacted with ammonia (B1221849) or a primary amine under heating to induce a condensation reaction, forming a spirocyclic imide (e.g., this compound-2,4-dione). organic-chemistry.org The reaction proceeds through an intermediate amide-acid that cyclizes. organic-chemistry.org The resulting imide is a stable intermediate that can then be fully reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to cleave the carbonyl groups and yield the target this compound.
Table 4: Synthesis via Imide Formation and Reduction
| Starting Material | Reagent | Intermediate | Reducing Agent | Final Product |
|---|
Construction of Quaternary Carbon Centers
The defining feature of the this compound scaffold is the spirocyclic junction, which constitutes a quaternary carbon atom. The construction of such sterically hindered centers is a persistent challenge in synthetic chemistry. chemrxiv.orgnih.gov Various methodologies have been developed to address this, moving from multi-step sequences to more streamlined and modular approaches.
A modern and efficient strategy for constructing the quaternary carbon center of azaspiro[3.n]alkanes involves the use of titanacyclobutane intermediates. chemrxiv.orgchemrxiv.org This methodology offers a more direct and versatile route compared to traditional methods that often rely on starting materials already containing a quaternary carbon or employ less direct enolate acylation strategies. chemrxiv.org The process streamlines the synthesis, allowing for rapid diversification of azaspiro[3.3]heptane structures. chemrxiv.org
In this approach, a ketone is reacted with a titanium-based reagent, such as the Tebbe reagent or a related titanocene (B72419) methylidene, to form a titanacyclobutane intermediate. This intermediate can then undergo further chemical transformations to build the spirocyclic framework. This method has proven effective in expediting the synthesis of a variety of azaspiro[3.3]heptanes from azetidinone precursors, showcasing its utility in generating libraries of these complex molecules for drug discovery programs. chemrxiv.org
Enolate acylation represents a more classical yet effective method for the construction of quaternary carbon centers. chemrxiv.org This strategy has been successfully applied in the synthesis of related spirocyclic systems like 2,6-diazaspiro[3.4]octane and -[3.5]nonane. chemrxiv.org
For the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, a highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine (Davis-Ellman's imine) has been reported. rsc.orgresearchgate.net This key reaction is the first step in an efficient three-step sequence that also includes the reduction of the ester group and a subsequent intramolecular nucleophilic substitution to form the final spirocyclic product. researchgate.net This method provides excellent control over the stereochemistry at the newly formed stereocenter. rsc.org
Functionalization and Derivatization Reactions of the Azaspiro[3.3]heptane Nucleus
The azaspiro[3.3]heptane core is a robust scaffold that allows for a wide range of chemical modifications. researchgate.netnih.gov This tolerance to diverse reaction conditions is crucial for its application as a building block in medicinal chemistry, enabling the synthesis of large libraries of compounds for biological screening. researchgate.netacs.org
N-Alkylation and N-Functionalization Protocols
The nitrogen atom of the azetidine ring is a primary site for functionalization, allowing for the introduction of various substituents to modulate the physicochemical properties of the molecule.
A key synthetic strategy involves the double N-alkylation of anilines with electrophiles like 3,3-bis(bromomethyl)oxetane (B1265868) to form the spirocyclic core. nih.gov This method has been successfully optimized for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic. nih.gov The reaction conditions can be fine-tuned through the choice of base and solvent, with studies showing that sulfolane (B150427) can serve as a safer and effective alternative to DMSO, especially at elevated temperatures. nih.gov Additives such as potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI) can also be employed to facilitate the reaction. nih.gov
The versatility of N-functionalization is further demonstrated in the derivatization of 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE), a bioisostere of piperazine (B1678402). researchgate.net The nitrogen atoms on this scaffold have been successfully modified to form ureas, thioureas, and sulfonamides, highlighting the broad scope of applicable reactions. researchgate.net While direct N-arylation with phenylhydrazine (B124118) has been reported, it sometimes results in low yields. researchgate.net
Table 1: N-Alkylation and Functionalization Reactions
| Reactant | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| 2-Fluoro-4-nitroaniline (B181687) | 3,3-bis(bromomethyl)oxetane, NaOH, Sulfolane, 120 °C | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | nih.gov |
| 1-Oxa-2,6-diazaspiro[3.3]heptane | Isocyanates, Isothiocyanates, Sulfonyl chlorides | N-functionalized ureas, thioureas, and sulfonamides | researchgate.net |
Carbon-Skeleton Modifications and Substituent Introduction
The development of synthetic routes that allow for the introduction of functional groups on the carbon framework of the azaspiro[3.3]heptane ring system is crucial for creating structural diversity. nih.govacs.org These "exit vectors" provide points for further chemical modification, enabling the exploration of the chemical space around the core scaffold. nih.gov
Research has focused on preparing versatile azaspiro[3.3]heptane building blocks that carry multiple points of attachment for other molecular fragments. univ.kiev.uauniv.kiev.ua This is exemplified by the synthesis of various functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, which can be used to incorporate the spirocycle into larger molecules in diverse ways. univ.kiev.uauniv.kiev.ua
Spirocyclic β-lactams are pivotal intermediates in the synthesis of the 1-azaspiro[3.3]heptane core. researchgate.netmedchemexpress.com These strained four-membered rings are typically synthesized through a thermal [2+2] cycloaddition reaction between an alkene and an isocyanate, such as chlorosulfonyl isocyanate (Graf's isocyanate). researchgate.netresearchgate.netmedchemexpress.com
The subsequent reduction of the β-lactam ring, commonly achieved using reducing agents like alane (a complex of aluminum hydride and THF), opens the lactam to form the corresponding azetidine. researchgate.netresearchgate.netmedchemexpress.com This transformation is a key step in producing the final azaspiro[3.3]heptane scaffold. The substitution pattern of the final product is determined by the substituents present on the β-lactam precursor. For instance, the diastereoselective addition of enolates to imines, as mentioned previously, generates a highly substituted intermediate which, upon cyclization and reduction, leads to an α-substituted azaspiro[3.3]heptane. rsc.orgresearchgate.net This demonstrates how the chemistry of β-lactam precursors is fundamental to introducing substituents on the carbon atom adjacent to the nitrogen in the final azaspiro[3.3]heptane product.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE) |
| 2,6-Diazaspiro[3.4]octane |
| 2,6-Diazaspiro[3.5]nonane |
| 1-Substituted 2-azaspiro[3.3]heptanes |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane |
| 3,3-bis(bromomethyl)oxetane |
| 2-Fluoro-4-nitroaniline |
| N-tert-butanesulfinyl aldimine |
| Ethyl cyclobutanecarboxylate |
| Chlorosulfonyl isocyanate |
| Phenylhydrazine |
| Sulfolane |
| Tetrabutylammonium iodide (TBAI) |
Lithiation/Electrophilic Trapping Sequences
A key strategy for functionalizing the azaspiro[3.3]heptane core involves the deprotonation of an activated position on the ring using a strong base, followed by quenching the resulting organolithium species with an electrophile. This sequence allows for the introduction of a wide range of substituents.
A lithiation/electrophilic trapping sequence has been successfully developed for an intermediate β-lactam in the synthesis of 1-azaspiro[3.3]heptanes. thieme-connect.com This method enables the diversification of the azetidine ring, allowing for the synthesis of various functionalized derivatives. thieme-connect.com The general principle involves the α-lithiation of an activated azetidine, such as an N-thiopivaloylazetidin-3-ol, followed by electrophilic trapping. nih.gov Studies on these related systems show that the initial deprotonation can occur with a degree of stereoselectivity, and the stereochemical outcome of the trapping step is dependent on the specific electrophile used. nih.gov For N-sulfonyl activated aziridines, a related strained system, optimal results for lithiation-trapping were achieved using s-BuLi–PMDETA as the base, with the reaction proceeding rapidly before the addition of the electrophile. rsc.org
Synthesis of Spirocyclic Amino Acids
The rigid, three-dimensional structure of the azaspiro[3.3]heptane scaffold makes it an attractive template for creating conformationally constrained amino acid analogues for use in drug design and biochemistry. nih.govresearchgate.net
Syntheses for novel amino acids based on the 2-azaspiro[3.3]heptane skeleton, such as analogues of ornithine and γ-aminobutyric acid (GABA), have been reported. nih.govresearchgate.net One approach involves the construction of the two four-membered rings through the sequential ring closure of 1,3-bis-electrophiles with appropriate nucleophiles. nih.govresearchgate.net For example, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid have been successfully synthesized. nih.govresearchgate.net Another reported strategy led to the creation of 2-azaspiro[3.3]heptane-1-carboxylic acid, a bioisostere of the well-known pipecolic acid. univ.kiev.ua The incorporation of this spirocyclic amino acid into the local anesthetic drug Bupivacaine resulted in an analogue with enhanced activity and longer duration of action. univ.kiev.ua
Stereo- and Diastereoselective Synthesis
Controlling the three-dimensional arrangement of atoms is crucial in modern drug discovery, as different stereoisomers can have vastly different biological activities. nih.gov Consequently, significant effort has been dedicated to developing stereoselective methods for synthesizing chiral azaspiro[3.3]heptanes.
Asymmetric Synthetic Routes to Chiral Azaspiro[3.3]heptanes
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. nih.gov Several routes have been developed to access enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgresearchgate.net
One prominent method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to chiral N-tert-butanesulfinyl aldimines (Davis–Ellman's imines). rsc.orgresearchgate.net This three-step procedure, which includes the addition, reduction of the resulting ester, and cyclization, proceeds efficiently with high yields and excellent control of diastereoselectivity. rsc.orgresearchgate.net
Table 1: Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes
| Entry | Aldimine Substituent (Ar) | Diastereomeric Ratio (dr) | Yield | Citation |
| 1 | Phenyl | 98:2 | 84% | rsc.org |
| 2 | 4-Methoxyphenyl | 98:2 | 90% | rsc.org |
| 3 | 4-Chlorophenyl | 95:5 | 85% | rsc.org |
| 4 | 2-Thienyl | 98:2 | 82% | rsc.org |
Another approach for generating chiral spirocyclic systems is through a modified Strecker reaction using a chiral auxiliary, such as Ellman's sulfinamide. nih.gov While this method has been applied to spiro[3.3]heptane ketones, it has shown low to moderate diastereoselectivity, though the resulting diastereomers could be separated chromatographically. nih.gov More recently, enzymatic stereodivergent methods are being explored for the synthesis of related azaspiro-alkanes, offering a potentially scalable biocatalytic route to chiral products. chemrxiv.org
Control of Stereochemistry in Spirocyclic Systems
The inherent rigidity of the spiro[3.3]heptane framework provides a unique platform for controlling stereochemistry. The development of practical synthetic approaches for various regio- and stereoisomers of functionalized spiro[3.3]heptanes has been a key focus. nih.gov
In the synthesis of spirocyclic glutamic acid analogs, the construction of the second cyclobutane ring was achieved through methods like dichloroketene (B1203229) addition or Meinwald oxirane rearrangement, depending on the desired substitution pattern. nih.gov The stereochemistry of the final amino acid products was controlled using Ellman's sulfinamide as a chiral auxiliary in a Strecker reaction. nih.gov Although the diastereoselectivity of the addition was not always high, the stability of the adducts allowed for the successful chromatographic separation of all stereoisomers, whose absolute configurations were then confirmed by X-ray crystallography. nih.gov In other systems, such as the addition of cyclobutanecarboxylate anions to imines, high diastereoselectivity (up to 98:2 dr) has been achieved, demonstrating excellent stereochemical control. rsc.org
Scalable Synthetic Approaches and Process Optimization
Transitioning a synthetic route from a laboratory setting to large-scale production requires robust, efficient, and cost-effective processes. Several scalable syntheses of azaspiro[3.3]heptane derivatives have been reported.
A modular and scalable synthesis for 1-azaspiro[3.3]heptanes has been developed, featuring a thermal [2+2] cycloaddition between an alkene and Graf's isocyanate to form a spirocyclic β-lactam. thieme-connect.commedchemexpress.com The subsequent reduction of this lactam was successfully performed on a multigram scale using alane. thieme-connect.commedchemexpress.com Similarly, a practical two-step process for a substituted 2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a drug candidate, was demonstrated at a 100-gram scale with an isolated yield of 87%. acs.orgnih.gov The synthesis of various substituted 1-azaspiro[3.3]heptanes has also been demonstrated on the gram scale. researchgate.net
Table 2: Examples of Scalable Syntheses for Spiro[3.3]heptane Scaffolds
| Compound | Key Reaction Step | Scale | Yield | Citation |
| 1-Azaspiro[3.3]heptane derivative | Alane reduction of β-lactam | Multigram | - | thieme-connect.com |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | Hydroxide-facilitated N-alkylation | 100 g | 87% | nih.gov |
| 6,6-Difluorospiro[3.3]heptane-2,2-dimethanol | Saponification | 570 g starting material | 99.6% | nih.gov |
| Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate | Cyclization | 472 g | 88% | nih.gov |
Challenges in Large-Scale Production and Yield Improvement
In the development of a scalable route to a key 2-oxa-6-azaspiro[3.3]heptane intermediate, the previous synthetic pathway was hampered by several issues. nih.govacs.org A technoeconomic analysis identified the spirocyclic intermediate as the major cost driver for the final active pharmaceutical ingredient. nih.govacs.org The earlier route involved a step known to be inefficient on a large scale due to a sluggish filtration that negatively impacted the reaction yield. acs.org Furthermore, the isolation of the amine product required its conversion to an oxalate (B1200264) salt, which suffered from poor stability and was unsuitable for long-term storage. acs.org These challenges necessitated the development of an improved, more robust process to enable cost-effective, large-scale manufacturing. nih.gov
Development of Robust and Efficient Protocols
The synthesis of functionalized azaspiro[3.3]heptanes often involves multi-step sequences starting from readily available materials. These protocols are designed to be scalable and provide access to a variety of derivatives for drug discovery programs.
One prominent approach involves the construction of the spirocyclic core through intramolecular cyclization reactions. For instance, a practical and scalable two-step process has been developed for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic candidate. nih.gov This process begins with the synthesis of 3,3-bis(bromomethyl)oxetane from tribromoneopentyl alcohol. The subsequent reaction with 2-fluoro-4-nitroaniline under optimized conditions, employing a phase-transfer catalyst, leads to the formation of the azetidine ring and the desired azaspiro[3.3]heptane derivative in high yield and purity. nih.gov
Another versatile strategy for accessing the 1-azaspiro[3.3]heptane core is through a thermal [2+2] cycloaddition. This key step involves the reaction of an endocyclic alkene with chlorosulfonyl isocyanate to form a spirocyclic β-lactam. Subsequent reduction of the β-lactam ring with a reducing agent like alane yields the 1-azaspiro[3.3]heptane scaffold. researchgate.netmedchemexpress.com This methodology has been successfully applied to synthesize bioisosteres of piperidine (B6355638), demonstrating its utility in medicinal chemistry. researchgate.netmedchemexpress.com
The development of synthetic routes to highly functionalized azaspiro[3.3]heptanes carrying multiple exit vectors for further chemical modification is also a key area of research. nih.govacs.org These expedient synthetic routes provide access to novel building blocks that are valuable in drug discovery and design. nih.govacs.org
Furthermore, asymmetric synthesis methodologies have been established to produce enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgresearchgate.net A notable method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to chiral N-tert-butanesulfinyl aldimines. researchgate.net This is followed by reduction and intramolecular cyclization to furnish the desired enantiopure spirocycles. researchgate.net
The table below summarizes some of the key reagents and conditions used in the synthesis of various azaspiro[3.3]heptane derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Tribromoneopentyl alcohol | 1. NaOH (aq), Schotten-Baumann | 3,3-Bis(bromomethyl)oxetane | 72 | nih.gov |
| 3,3-Bis(bromomethyl)oxetane, 2-Fluoro-4-nitroaniline | NaOH, Sulfolane, 80 °C | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 87 | nih.gov |
| Endocyclic alkene, Chlorosulfonyl isocyanate | Thermal [2+2] cycloaddition | Spirocyclic β-lactam | - | researchgate.netmedchemexpress.com |
| Spirocyclic β-lactam | Alane | 1-Azaspiro[3.3]heptane | - | researchgate.netmedchemexpress.com |
| Ethyl cyclobutanecarboxylate, Chiral N-tert-butanesulfinyl aldimine | 1. LDA; 2. Reduction; 3. Intramolecular cyclization | 1-Substituted 2-azaspiro[3.3]heptane | up to 90 | rsc.orgresearchgate.net |
Detailed research findings have demonstrated the robustness of these protocols through their application in the multigram synthesis of various azaspiro[3.3]heptane building blocks. nih.govresearchgate.net For example, a convergent synthetic strategy starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane has been employed for the large-scale preparation of 6,6-difluorospiro[3.3]heptane derivatives. nih.gov
The following table outlines the synthesis of key intermediates on a multigram scale.
| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Yield (%) | Scale | Reference |
| Diethyl malonate | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | NaH | Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate | 88 | 472 g | nih.gov |
| Ethyl cyanoacetate | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | K₂CO₃ | Ethyl 2-cyano-6,6-difluorospiro[3.3]heptane-2-carboxylate | 68 | 221 g | nih.gov |
These efficient and scalable synthetic routes have significantly contributed to the accessibility of the azaspiro[3.3]heptane scaffold, enabling its broader application in the development of new therapeutic agents.
Structural Characterization and Theoretical Analysis
Spectroscopic Techniques for Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For derivatives of the azaspiro[3.3]heptane scaffold, ¹H and ¹³C NMR spectra provide key information about the number and types of protons and carbon atoms present. univ.kiev.uarsc.org
In the ¹H NMR spectrum of a related compound, ethyl 1-((S)-(((R)-tert-butylsulfinyl)amino)(4-chlorophenyl)methyl)cyclobutane-1-carboxylate, the signals for the cyclobutane (B1203170) protons appear as multiplets in the range of 1.53-2.52 ppm. rsc.org For 3,3-Dimethyl-1-azaspiro[3.3]heptane, one would expect to see characteristic signals for the two methyl groups, which would likely appear as a singlet in the upfield region of the spectrum. The protons on the azetidine (B1206935) and cyclobutane rings would present as a series of multiplets, with their chemical shifts and coupling constants providing detailed information about their spatial relationships.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |
| ¹H | ~1.0 - 1.5 | Singlet | Gem-dimethyl protons (C(CH₃)₂) |
| ¹H | ~1.5 - 3.5 | Multiplets | Ring protons (CH₂) |
| ¹³C | ~20 - 40 | Quartet | Methyl carbons (CH₃) |
| ¹³C | ~30 - 50 | Singlet | Quaternary carbon (C(CH₃)₂) |
| ¹³C | ~40 - 60 | Triplets | Ring carbons (CH₂) |
| ¹³C | ~50 - 70 | Singlet | Spirocarbon |
Note: The expected values are estimations based on general principles and data from related structures. Actual experimental values may vary.
Mass Spectrometry (MS) in Compound Identification
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. For this compound (C₉H₁₇N), the expected exact mass would be calculated and compared with the experimental value.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would correspond to the intact molecule. Subsequent fragmentation would likely involve the loss of methyl groups or cleavage of the four-membered rings. For comparison, the mass spectrum of the related compound 3,3-dimethylpentane (B146829) shows a very weak molecular ion peak at m/z 100, indicating instability, with the base peak appearing at m/z 43, corresponding to the [C₃H₇]⁺ fragment. docbrown.info A similar analysis of the fragmentation of this compound would reveal the most stable fragment ions and provide further confirmation of its structure.
Crystallographic Studies and Conformational Analysis
Crystallographic studies, particularly X-ray diffraction, provide definitive three-dimensional structural information, while conformational analysis explores the spatial arrangements of atoms in a molecule.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For the azaspiro[3.3]heptane class of compounds, X-ray analysis has been used to confirm the structure and stereochemistry of various derivatives. researchgate.netresearchgate.netresearchgate.net For example, the structure of a 6-oxo-2-azaspiro[3.3]heptane derivative was unambiguously confirmed by X-ray crystallographic analysis, revealing the bond lengths, angles, and the puckering of the four-membered rings. researchgate.net
An X-ray crystal structure of this compound would provide precise data on:
The bond lengths and angles within the azetidine and cyclobutane rings.
The degree of puckering of each ring.
Intermolecular interactions in the solid state.
This data is crucial for understanding the steric and electronic properties of the molecule and for designing its application in areas like drug discovery. nih.gov
Conformational Details of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane scaffold is conformationally restricted due to the strained nature of the two fused four-membered rings. researchgate.netacs.org Unlike the flexible cyclohexane (B81311) ring, the spiro[3.3]heptane system has a much more rigid structure. The individual cyclobutane rings in the scaffold are not planar and adopt a puckered conformation to relieve some of the ring strain.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for investigating the structural and electronic properties of molecules, complementing experimental data. Theoretical studies on the spiro[3.3]heptane scaffold have been used to understand its potential as a bioisostere for other cyclic systems like piperazine (B1678402). researchgate.net
For this compound, computational methods could be employed to:
Calculate the minimum energy conformation of the molecule.
Determine the rotational barriers around single bonds.
Predict NMR chemical shifts and compare them with experimental data.
Analyze the molecular orbital energies and the electrostatic potential surface to understand its reactivity and intermolecular interactions.
For instance, quantum mechanical calculations have been used to analyze the geometries of related azaspiro[3.3]heptanes to rationalize their biological activity. nih.gov Similar studies on this compound would provide valuable insights into how the dimethyl substitution impacts the structural and electronic properties compared to the parent 1-azaspiro[3.3]heptane. Predicted properties, such as the collision cross section (CCS) values derived from computational models, can also be compared with experimental data from ion mobility-mass spectrometry. uni.lu
Quantum Mechanical Calculations for Geometric Parameters
Quantum mechanical calculations are a powerful tool for determining the precise geometric parameters of a molecule, including bond lengths, bond angles, and dihedral angles. These computational methods, such as Density Functional Theory (DFT) or ab initio calculations, can provide a detailed three-dimensional model of a molecule's lowest energy conformation.
While the synthesis and general structural analysis of various azaspiro[3.3]heptane derivatives have been reported, specific, publicly available data from quantum mechanical calculations detailing the geometric parameters of this compound are not readily found in the surveyed scientific literature. researchgate.net However, based on the known structure of the 1-azaspiro[3.3]heptane core, it is understood that the molecule consists of two four-membered rings, an azetidine ring and a cyclobutane ring, joined by a common spirocyclic carbon atom. The azetidine ring contains a nitrogen atom at the 1-position, and the cyclobutane ring is substituted with two methyl groups at the 3-position.
The expected output of such calculations would provide precise measurements for the carbon-carbon and carbon-nitrogen bond lengths within the strained four-membered rings, as well as the bond angles which are expected to deviate significantly from the ideal tetrahedral angle of 109.5 degrees due to ring strain. The puckering of the four-membered rings and the relative orientation of the two rings would also be determined.
Table 1: Representative Geometric Parameters from Quantum Mechanical Calculations
| Parameter | Expected Value Range | Description |
| C-C Bond Length (in azetidine) | ~1.54 - 1.56 Å | The length of the carbon-carbon single bonds within the azetidine ring. |
| C-N Bond Length | ~1.47 - 1.49 Å | The length of the carbon-nitrogen single bonds within the azetidine ring. |
| C-C Bond Length (in cyclobutane) | ~1.54 - 1.56 Å | The length of the carbon-carbon single bonds within the cyclobutane ring. |
| C-C-C Bond Angle (in cyclobutane) | ~88° - 90° | The internal bond angles of the cyclobutane ring, showing significant ring strain. |
| C-N-C Bond Angle | ~90° - 92° | The bond angle around the nitrogen atom within the azetidine ring. |
| C-C(spiro)-C Bond Angle | ~110° - 114° | The angle between the carbon atoms of the two rings connected to the central spiro atom. |
Note: The values in this table are estimations based on general values for similar strained cyclic systems and are not the result of specific calculations for this compound. They are provided for illustrative purposes.
Theoretical Prediction of Structural Similarity to Other Cyclic Systems
The rigid, three-dimensional framework of azaspiro[3.3]heptanes has led to their investigation as structural surrogates or bioisosteres for other more common cyclic systems in medicinal chemistry, most notably piperidine (B6355638). sigmaaldrich.com Bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.
Theoretical predictions, often supported by molecular modeling and comparative X-ray crystallography, highlight key structural similarities and differences between the 1-azaspiro[3.3]heptane core and piperidine. The spirocyclic nature of 1-azaspiro[3.3]heptane provides a conformationally restricted scaffold. This rigidity is a key feature, as it can lead to improved binding affinity for biological targets by reducing the entropic penalty of binding.
Compared to the flexible chair and boat conformations of piperidine, the azaspiro[3.3]heptane system has a more defined and rigid geometry. While both systems contain a nitrogen atom, the spatial arrangement of substituents on the azaspiro[3.3]heptane ring is different from that on a piperidine ring. For instance, the vector and distance between the nitrogen atom and a substituent on the cyclobutane ring will differ from the corresponding positions on a piperidine ring. sigmaaldrich.com This unique three-dimensional arrangement allows for the exploration of new chemical space in drug design.
The structural similarity has been explored in the context of developing novel therapeutics, where replacing a piperidine ring with a 1-azaspiro[3.3]heptane moiety can lead to improved metabolic stability and other desirable physicochemical properties.
Reactivity and Reaction Mechanisms of the Azaspiro 3.3 Heptane Ring System
Fundamental Chemical Transformations
The reactivity of the 1-azaspiro[3.3]heptane core is characterized by transformations at the nitrogen center and reactions involving the integrity of the ring system itself.
Oxidation Reactions at the Nitrogen Center
The nitrogen atom within the azaspiro[3.3]heptane scaffold is susceptible to oxidation. While direct oxidation of the parent 3,3-Dimethyl-1-azaspiro[3.3]heptane is not extensively detailed, related transformations highlight this reactivity. For instance, in synthetic routes toward functionalized azaspiro[3.3]heptanes, oxidative cyclization methods have been employed. researchgate.net One such method uses 4-acetylpyridine (B144475) N-oxide as an oxidant. researchgate.net
Furthermore, derivatives of the azaspiro[3.3]heptane core can undergo oxidation at different positions. For example, the Swern oxidation of an N-Boc protected amino alcohol derivative of 1-azaspiro[3.3]heptane successfully yields the corresponding N-Boc amino aldehyde in an 80% yield. researchgate.netresearchgate.net Another example is the oxidation of an alcohol group in a Boc-protected derivative using sodium periodate (B1199274) (NaIO4) with a catalytic amount of ruthenium(III) chloride (RuCl3) to produce the corresponding carboxylic acid. researchgate.netresearchgate.net
Reduction Reactions of Lactam Precursors and Ring Opening
A primary and crucial method for synthesizing the 1-azaspiro[3.3]heptane core involves the reduction of a spirocyclic β-lactam precursor. researchgate.netmedchemexpress.comnih.gov The choice of reducing agent is critical to the success of this transformation, as the strained β-lactam ring is prone to undesired ring-opening reactions. researchgate.net
Initial attempts using common reducing agents like borane (B79455) dimethyl sulfide (B99878) complex (BH3·Me2S) or lithium aluminum hydride (LiAlH4) resulted in significant cleavage of the β-lactam ring, leading to the formation of amino alcohol byproducts alongside the desired spirocyclic amine. researchgate.net The most effective reagent for this reduction was found to be alane (AlH3), which cleanly reduces the lactam to the amine in high yield (89%) without inducing ring opening. researchgate.netresearchgate.netnih.govresearchgate.netscienceopen.com This method has proven scalable, allowing for multigram synthesis of the 1-azaspiro[3.3]heptane hydrochloride salt. researchgate.net
| Reducing Agent | Outcome of β-Lactam Reduction | Reference |
| Alane (AlH₃) | Successful reduction to 1-azaspiro[3.3]heptane (89% yield) | researchgate.net, nih.gov |
| Borane (BH₃·Me₂S) | Significant ring opening, formation of amino alcohol byproduct | researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | Some ring opening observed, less efficient than alane | researchgate.net |
Nucleophilic Substitution Reactions
The secondary amine nitrogen of the 1-azaspiro[3.3]heptane ring is nucleophilic and readily participates in substitution reactions. This allows for the straightforward introduction of various functional groups, a process often referred to as N-functionalization or N-derivatization. These modifications are valuable for creating diverse chemical libraries for drug discovery. researchgate.net
Reported N-substitution reactions on related azaspirocycles include reactions with acyl chlorides and isocyanates to form amides and ureas, respectively. researchgate.net N-alkylation reactions have also been described, demonstrating the versatility of the nitrogen center for creating new carbon-nitrogen bonds. researchgate.net
Mechanistic Investigations of Core Formation and Derivatization
Understanding the mechanisms behind the formation and subsequent functionalization of the azaspiro[3.3]heptane core is essential for developing efficient and novel synthetic routes.
Understanding Cycloaddition Pathways
The key step in the synthesis of the 1-azaspiro[3.3]heptane skeleton is a thermal [2+2] cycloaddition reaction. researchgate.netmedchemexpress.comnih.gov This reaction typically involves the cycloaddition of an exocyclic alkene, such as methylenecyclobutane (B73084), with chlorosulfonyl isocyanate (CSI), also known as Graf's isocyanate (ClO₂S-NCO). researchgate.netresearchgate.netnih.govscienceopen.com This process leads to the formation of a spirocyclic β-lactam, which is the direct precursor to the final 1-azaspiro[3.3]heptane ring system after reduction. researchgate.netnih.govscienceopen.com The high reactivity of the isocyanate and the ring strain of the alkene drive the cycloaddition forward. beilstein-journals.org
Exploration of Anionic and Radical Reactivity
Beyond the fundamental transformations, the azaspiro[3.3]heptane system can engage in more complex reactivity involving anionic or radical intermediates. Anionic reactivity is typically accessed by deprotonation of a C-H bond adjacent to the nitrogen atom using a strong base. For instance, treatment of N-Boc protected 1-azaspiro[3.3]heptane with sec-butyllithium (B1581126) (sec-BuLi) in the presence of tetramethylethylenediamine (TMEDA) generates an anionic intermediate that can be trapped with an electrophile like dry ice to form a carboxylic acid. researchgate.net
Radical reactivity offers alternative pathways for functionalization. Research on related strained spiro-heterocycles has shown that a lithium-amide induced single-electron transfer can generate an N-centered radical. researchgate.net This radical species can then participate in reactions such as the regioselective abstraction of a hydrogen atom to initiate further bond-forming events, demonstrating a powerful strategy for C-H functionalization. researchgate.net
Stability Considerations of the Azaspiro[3.3]heptane Framework
The 1-azaspiro[3.3]heptane framework, a unique three-dimensional structural motif, has garnered considerable interest in medicinal chemistry as a bioisosteric replacement for the piperidine (B6355638) ring. Its utility is significantly influenced by the stability of its bicyclic structure, which is composed of two fused four-membered azetidine (B1206935) rings. This section will delve into the chemical resilience of this framework under various conditions and the inherent ring strain that dictates its reactivity.
Chemical Stability under Varying Reaction Conditions
The chemical stability of the azaspiro[3.3]heptane framework is a critical factor in its synthesis and application. The synthesis of substituted 1-azaspiro[3.3]heptanes often involves multi-step sequences that subject the core structure to a range of reagents and conditions. A common synthetic route involves the thermal [2+2] cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam intermediate. medchemexpress.comnih.govresearchgate.netscienceopen.comresearchgate.netenamine.netresearchgate.net This intermediate is then subjected to reduction, typically using powerful reducing agents like alane (a complex of aluminum hydride and ether) or lithium aluminium hydride (LiAlH₄), to yield the desired 1-azaspiro[3.3]heptane derivative. medchemexpress.comnih.govresearchgate.netscienceopen.comresearchgate.netenamine.netresearchgate.netuniv.kiev.uaresearchgate.net
The successful synthesis of these compounds through such pathways underscores the inherent stability of the azaspiro[3.3]heptane core. For instance, the reduction of the β-lactam ring is a key step that demonstrates the framework's resilience. While the four-membered β-lactam ring is reactive and susceptible to ring-opening, the underlying spirocyclic structure remains intact during the reduction process. researchgate.netenamine.net Furthermore, functionalization of the 1-azaspiro[3.3]heptane core at various positions has been achieved without compromising the integrity of the spirocycle, indicating its stability towards a variety of synthetic transformations. univ.kiev.uanih.gov
A significant aspect of the stability of the azaspiro[3.3]heptane framework is its enhanced metabolic stability compared to its monocyclic counterpart, piperidine. researchgate.net Piperidine-containing compounds are often susceptible to metabolic degradation by oxidative enzymes in the liver. researchgate.net In contrast, the spirocyclic nature of 1-azaspiro[3.3]heptane appears to confer a greater resistance to such metabolic pathways. This heightened metabolic stability is a key advantage in drug design, as it can lead to improved pharmacokinetic profiles. researchgate.netresearchgate.net
The table below summarizes the metabolic stability of a model compound containing a 1-azaspiro[3.3]heptane moiety compared to its 2-azaspiro[3.3]heptane and piperidine analogues, as determined by their half-life in human liver microsomes. researchgate.net
| Compound | Structure | Half-life (t½) in Human Liver Microsomes (min) |
| Piperidine analogue | 15 | |
| 2-Azaspiro[3.3]heptane analogue | 25 | |
| 1-Azaspiro[3.3]heptane analogue | >60 |
This table illustrates the superior metabolic stability of the 1-azaspiro[3.3]heptane analogue.
Ring Strain and its Impact on Reactivity
The 1-azaspiro[3.3]heptane framework is characterized by significant ring strain due to the presence of two fused four-membered rings. In an ideal tetrahedral geometry, carbon atoms have bond angles of 109.5°. However, the bond angles in the four-membered rings of azaspiro[3.3]heptane are constrained to approximately 90°, leading to considerable angle strain. This inherent strain has a profound impact on the reactivity of the molecule.
The relief of this ring strain can be a powerful thermodynamic driving force for certain chemical reactions. For example, in some synthetic routes, the strain in the starting materials is leveraged to facilitate the desired transformations. The kinetic and thermodynamic stability of the resulting products can be enhanced by the relief of strain during the reaction. researchgate.net
While the strained nature of the azaspiro[3.3]heptane ring system might suggest a propensity for ring-opening reactions, the framework is surprisingly stable under many conditions, as discussed in the previous section. This stability can be attributed to the distribution of the strain across the bicyclic system. However, the strain does influence the molecule's geometry and, consequently, its interactions with biological targets. The rigidity imposed by the spirocyclic structure leads to a well-defined three-dimensional shape, which can be advantageous for binding to specific protein targets.
The interplay between the stability conferred by the spirocyclic structure and the reactivity endowed by ring strain is a key feature of the 1-azaspiro[3.3]heptane framework. This balance allows for its successful synthesis and functionalization while providing a rigid and metabolically stable scaffold for the development of new therapeutic agents.
Applications of Azaspiro 3.3 Heptane As a Chemical Scaffold
Design of Three-Dimensional Chemical Building Blocks
The inherent three-dimensionality of the azaspiro[3.3]heptane core makes it a prized building block for medicinal chemists seeking to move away from the "flatland" of aromatic compounds. researchgate.net This scaffold provides a rigid framework with well-defined exit vectors, allowing for the precise spatial arrangement of functional groups. researchgate.net The development of versatile azaspiro[3.3]heptanes with multiple points for chemical modification has been a key focus of research, enabling their use as novel modules in drug design and discovery. nih.gov
The ability to generate a wide array of derivatives from a core scaffold is crucial for the exploration of chemical space in drug discovery. Expedient and high-yielding synthetic routes have been developed to produce a variety of functionalized azaspiro[3.3]heptanes. researchgate.netnih.gov These methods allow for the introduction of diverse substituents, facilitating the creation of extensive compound libraries. researchgate.net For instance, the synthesis of azaspiro[3.3]heptanes with multiple exit vectors has been reported, providing versatile building blocks for further chemical elaboration. nih.gov This diversification is essential for optimizing the biological activity and physicochemical properties of lead compounds.
The azaspiro[3.3]heptane scaffold has been successfully incorporated into a range of complex molecular architectures, demonstrating its utility as a versatile building block. researchgate.netnih.gov These spirocyclic systems can serve as alternatives to other cyclic structures, such as 1,3-heteroatom-substituted cyclohexanes, which may lack the necessary stability for use in drug discovery. nih.govresearchgate.net The conformational rigidity and defined geometry of azaspiro[3.3]heptanes make them ideal for constructing molecules with specific three-dimensional shapes, which can lead to enhanced target selectivity. researchgate.net
Bioisosteric Replacement Strategies in Chemical Design
Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a fundamental strategy in medicinal chemistry for optimizing drug candidates. researchgate.net The azaspiro[3.3]heptane moiety has emerged as a valuable bioisostere for several common cyclic systems found in bioactive molecules. researchgate.netmedchemexpress.comnih.gov
The azaspiro[3.3]heptane scaffold is frequently employed as a bioisosteric replacement for piperidine (B6355638), a ubiquitous heterocycle in pharmaceuticals. researchgate.netmedchemexpress.comnih.gov The rigid, spirocyclic nature of azaspiro[3.3]heptane offers a more three-dimensional and conformationally constrained alternative to the flexible piperidine ring. researchgate.netresearchgate.net This can lead to improved pharmacological properties. Furthermore, these scaffolds have been investigated as mimics for other cyclic systems, including 1,3-heteroatom-substituted cyclohexanes. nih.govresearchgate.net The defined geometry of the spiro[3.3]heptane core allows it to present substituents in a spatially distinct manner compared to its monocyclic counterparts. researchgate.net
The introduction of an azaspiro[3.3]heptane scaffold can significantly impact the physicochemical properties of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net
Table 1: Physicochemical Properties of Model Compounds
| Compound | Structure | Solubility (µM) |
|---|---|---|
| Piperidine amide | Piperidine-containing | 136 |
| 2-Azaspiro[3.3]heptane amide | 2-Azaspiro[3.3]heptane-containing | 12 |
| 1-Azaspiro[3.3]heptane amide | 1-Azaspiro[3.3]heptane-containing | 13 |
Data sourced from a study comparing piperidine with its spirocyclic analogues. researchgate.net
Influence on Physicochemical Properties in Chemical Contexts
Stereochemical Influence on Molecular Recognition (without biological outcomes)
The stereochemical properties of the azaspiro[3.3]heptane scaffold are central to its function in molecular recognition. Unlike flexible linear chains or planar aromatic rings, the spirocyclic core imposes a rigid and well-defined three-dimensional geometry. researchgate.net This conformational restriction and predictable vectorization of substituents are key attributes that influence how molecules containing this scaffold interact with other chemical entities. researchgate.netresearchgate.net
The introduction of gem-dimethyl groups at the C3 position, as in 3,3-dimethyl-1-azaspiro[3.3]heptane, further rigidifies the cyclobutane (B1203170) ring to which they are attached. This reduces conformational flexibility and presents a fixed spatial arrangement of atoms for molecular recognition. The core structure of azaspiro[3.3]heptanes provides a unique 3D-shaped framework that is increasingly used to replace common saturated six-membered heterocycles. researchgate.netnih.gov
Research has demonstrated that the azaspiro[3.3]heptane skeleton can act as a bioisostere—a structural mimic—of other common chemical motifs such as piperidines and morpholines. researchgate.netnih.govmedchemexpress.comnih.gov More strikingly, the spiro[3.3]heptane core, with its non-collinear exit vectors for substitution, has been shown to effectively mimic the geometry of mono-, meta-, and para-substituted phenyl rings. chemrxiv.org This ability to act as a saturated, non-planar surrogate for a benzene (B151609) ring allows for the exploration of chemical space beyond what is termed "flatland," a significant trend in modern chemistry driven by the desire for novel structures with improved physicochemical properties. researchgate.netchemrxiv.org The defined geometry of the scaffold ensures that functional groups attached to it are held in specific spatial orientations, a critical factor for precise molecular recognition in complex chemical systems.
Table 1: Stereochemical Properties and Bioisosteric Mimicry of the Azaspiro[3.3]heptane Scaffold
| Property | Description | Mimicked Structure(s) |
| Geometry | Rigid, non-planar, spirocyclic | Phenyl Ring (mono, meta, para) |
| Conformation | Conformationally restricted | Piperidine |
| Exit Vectors | Defined, non-collinear substituent vectors | Morpholine |
| Dimensionality | High Fsp³ character (3D) | Saturated Heterocycles |
Role in Material Science and Other Chemical Applications
Beyond its applications in medicinal chemistry, the azaspiro[3.3]heptane scaffold is gaining attention for its potential use in material science and as a versatile intermediate in advanced organic synthesis.
Intermediates in Advanced Chemical Syntheses
The azaspiro[3.3]heptane framework serves as a crucial building block, or intermediate, in the multi-step synthesis of more complex molecules. researchgate.netnih.gov Researchers have developed expedient and scalable synthetic routes to produce functionalized azaspiro[3.3]heptanes, highlighting their role as versatile "modules" for chemical synthesis. nih.govacs.orgsigmaaldrich.com
One established synthetic route involves a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, which is then reduced with agents like alane to yield the 1-azaspiro[3.3]heptane core. researchgate.netmedchemexpress.comnih.gov This method provides reliable access to the scaffold for further chemical elaboration. A notable example of the scaffold's importance is the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the potent antibiotic drug candidate TBI-223. acs.org The development of a low-cost, protecting group-free, and scalable process to produce this intermediate underscores its industrial relevance. acs.org The ability to synthesize these intermediates on a gram scale and with high purity makes them valuable components in the construction of diverse and complex chemical entities. acs.orgresearchgate.net
Table 2: Azaspiro[3.3]heptane Derivatives as Chemical Intermediates
| Intermediate | Role / Application | Synthetic Target / Field |
| Functionalized 1-Azaspiro[3.3]heptanes | Versatile building blocks with multiple exit vectors | Drug Discovery, Complex Molecule Synthesis |
| Spirocyclic β-lactam | Precursor in a [2+2] cycloaddition/reduction pathway | Synthesis of 1-Azaspiro[3.3]heptane core |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | Key starting material | Synthesis of antibiotic candidate TBI-223 |
| 3-Substituted 1-azaspiro[3.3]heptanes | Bioisosteric building blocks prepared on a gram-scale | Medicinal Chemistry |
Future Directions in Azaspiro 3.3 Heptane Research
Development of Novel and More Efficient Synthetic Pathways
The continued success of azaspiro[3.3]heptanes in drug discovery hinges on the availability of efficient, scalable, and cost-effective synthetic routes. While initial methods have been established, future work will likely concentrate on overcoming existing limitations.
One promising avenue is the refinement of cycloaddition strategies. The thermal [2+2] cycloaddition of alkenes with isocyanates to form a spirocyclic β-lactam intermediate, which is then reduced, has proven effective for creating 1-azaspiro[3.3]heptanes. researchgate.netmedchemexpress.com Future research will likely seek to improve the efficiency and substrate scope of this reaction, potentially through the use of novel catalysts or reaction conditions to lower the required temperatures and improve yields.
Another key area for development is the optimization of alkylation-based ring closures. For instance, a practical, two-step process for a 2-oxa-6-azaspiro[3.3]heptane intermediate was developed that avoids protecting groups and uses a hydroxide-facilitated double N-alkylation. acs.org Expanding this protecting-group-free approach to a wider range of substituted anilines and novel bis-electrophiles could provide more direct and economical access to diverse azaspiro[3.3]heptane libraries.
Furthermore, the application of modern synthetic technologies such as flow chemistry presents a significant opportunity. Flow-assisted protocols can offer milder reaction conditions, improved safety for handling strained intermediates, and enhanced scalability for the synthesis of novel spiro-heterocycles like 1-oxa-2,6-diazaspiro[3.3]heptane. researchgate.net Future efforts will likely focus on adapting existing multi-step syntheses into continuous flow processes, thereby increasing efficiency and enabling the large-scale production necessary for clinical development.
Advanced Functionalization Strategies for Unique Derivatization
To fully explore the chemical space around the azaspiro[3.3]heptane core, future research must focus on developing advanced and versatile functionalization strategies. The goal is to create building blocks with multiple, orthogonally-reactive sites, or "exit vectors," that allow for precise and controlled derivatization. nih.govacs.orgfigshare.com
A key objective is the synthesis of diversely substituted analogs that can serve as bioisosteres for common medicinal chemistry motifs like 2-substituted piperidines. researchgate.net Recent work has demonstrated the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes through diastereoselective additions to imines, yielding enantiomerically pure products. rsc.org Future research will likely expand upon these methods to introduce a wider array of functional groups at various positions on the spirocyclic core.
Moreover, the functionalization of derivatives like 2-azaspiro[3.3]heptane-1-carboxylic acid is a promising area. univ.kiev.uauniv.kiev.ua By transforming the carboxylic acid and other existing functional groups, a library of compounds with varied properties can be generated. These efforts are crucial for fine-tuning the physicochemical properties of drug candidates, such as lipophilicity and aqueous solubility, which are critical for optimizing pharmacokinetic profiles. The development of synthetic methods that allow for late-stage functionalization will be particularly valuable, as this enables rapid diversification of complex molecules.
In-depth Theoretical and Computational Studies of Reactivity and Conformation
While experimental methods like X-ray crystallography provide valuable snapshots of the solid-state conformation of azaspiro[3.3]heptane derivatives, a deeper, dynamic understanding of their behavior is crucial for rational drug design. nih.gov The future of this field will see an increased reliance on in-depth theoretical and computational studies to predict and explain the conformational preferences, reactivity, and electronic properties of these rigid scaffolds.
Computational methods, such as Density Functional Theory (DFT), can be employed to model the three-dimensional shapes of new derivatives and understand how substitution patterns influence their geometry and electronic distribution. Such studies are vital for validating their potential as bioisosteres. For example, theoretical studies were used to support the viability of 1-oxa-2,6-diazaspiro[3.3]heptane as a piperazine (B1678402) bioisostere. researchgate.net
Future computational work should focus on:
Conformational Analysis: Systematically mapping the conformational landscape of variously substituted azaspiro[3.3]heptanes to understand their preferred shapes in different environments (e.g., in solution vs. a protein binding pocket).
Predicting Physicochemical Properties: Using computational models to predict properties like lipophilicity (logP) and aqueous solubility, thereby guiding the design of compounds with better drug-like characteristics.
Molecular Docking and Dynamics: Simulating the interaction of novel azaspiro[3.3]heptane-containing molecules with biological targets to predict binding affinity and mode of action, thus accelerating the hit-to-lead process.
These computational insights will allow for a more targeted and efficient approach to synthesizing new derivatives, prioritizing those with the highest probability of desired biological activity and physicochemical properties.
Exploration of New Chemical Scaffolds Based on the Azaspiro[3.3]heptane Motif
The inherent structural rigidity and novelty of the azaspiro[3.3]heptane core make it an excellent starting point for the exploration of entirely new chemical scaffolds. The concept of "escaping from flatland" encourages the move away from traditional, planar aromatic rings towards more three-dimensional structures, and the azaspiro[3.3]heptane motif is a prime example of this philosophy in action. researchgate.netuniv.kiev.ua
Future research will likely involve using the azaspiro[3.3]heptane unit as a foundational element to build more complex, polycyclic systems. This could involve:
Annelation: Fusing additional rings onto the azaspiro[3.3]heptane framework to create novel, rigid polycyclic amines with unique spatial arrangements of atoms.
Heteroatom Incorporation: Systematically replacing carbon atoms within the core structure with other heteroatoms (e.g., oxygen, sulfur, additional nitrogen atoms) to create new families of spiro-heterocycles. researchgate.net The synthesis of 2-oxa-6-azaspiro[3.3]heptane and the exploration of diazaspiro[3.3]heptanes are early examples of this trend. researchgate.net
Scaffold Hopping: Using the azaspiro[3.3]heptane motif as a rigid bioisosteric replacement for not only simple rings like piperidine (B6355638) but also for more complex substructures within known drugs, leading to novel intellectual property and potentially improved therapeutic profiles. researchgate.netmedchemexpress.com
By leveraging the azaspiro[3.3]heptane motif as a versatile building block, chemists can venture into uncharted chemical territory, designing and synthesizing new generations of spirocyclic compounds with unique biological activities and therapeutic potential.
Q & A
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
- Methodological Answer : Key challenges include exothermic reactions during cyclization and purification of stereoisomers. Solutions include flow chemistry for heat dissipation and chiral stationary phase HPLC for enantiomer separation. A 200 g-scale synthesis of 2-oxa-6-azaspiro[3.3]heptane achieved 60% yield via distillation and hydrogenolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
